molecular formula C9H7BrN2O2 B1631724 Methyl 5-bromo-1H-indazole-3-carboxylate CAS No. 78155-74-5

Methyl 5-bromo-1H-indazole-3-carboxylate

Cat. No. B1631724
CAS RN: 78155-74-5
M. Wt: 255.07 g/mol
InChI Key: WVNKCZKRGOOMNU-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1H-indazole-3-carboxylate” is a chemical compound with the InChI code 1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1H-indazole-3-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-1H-indazole-3-carboxylate” has a molecular weight of 255.07 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results .

Scientific Research Applications

Methyl 5-bromo-1H-indazole-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry

Indazole derivatives have been studied for their potential medicinal properties. They are known to exhibit antiproliferative activity against neoplastic cell lines and can induce cell cycle arrest in the G0–G1 phase .

Synthetic Cannabinoid Research

The structural scaffolds of indazole compounds have been explored in the synthesis of new synthetic cannabinoids. These analogues are significant for understanding the pharmacological effects and potential therapeutic uses .

Synthetic Methodologies

Indazoles are pivotal in developing new synthetic approaches. Recent strategies include transition metal-catalyzed reactions and reductive cyclization reactions, highlighting the versatility of indazole compounds in organic synthesis .

Analytical Characterization

Indazole derivatives are characterized using advanced analytical techniques such as Fourier transform infrared (FTIR) spectroscopy. This aids in understanding their chemical properties and potential applications .

Drug Development

Compounds containing an indazole fragment have been applied in producing various inhibitors, such as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors. This showcases the compound’s role in therapeutic drug development .

Safety and Hazards

In case of eye contact with “Methyl 5-bromo-1H-indazole-3-carboxylate”, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

methyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNKCZKRGOOMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506965
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-indazole-3-carboxylate

CAS RN

78155-74-5
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (1 mL) was added to a suspension of 5-bromo-1H-indazole-3-carboxylic acid (CXV) (1.30 g, 5.39 mmol) in dry MeOH (50 mL) and heated to reflux for 4 h under argon. The solution was cooled to room temperature and the MeOH was evaporated under vacuum. The residue was dissolved in EtOAc and washed with water. The organic phase was dried over Na2SO4, filtered and concentrated to afford methyl 5-bromo-1H-indazole-3-carboxylate (CXVI) as a white solid (1.35 g, 5.29 mmol, 98% yield). 1H NMR (DMSO-d6) δ ppm 14.13 (s, 1H), 8.21 (d, J=1.6 Hz, 1H), 7.67 (d, J=7.2 Hz, 1H), 7.59 (dd, J=7.2, 1.2 Hz, 1H), 3.92 (s, 3H); ESIMS found for C9H7BrN2O2 m/z 256.0 (M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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